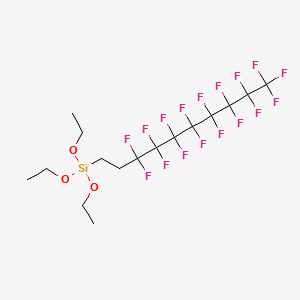

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Descripción general

Descripción

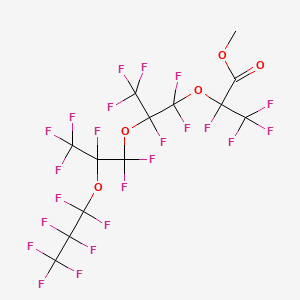

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) is a fluorinated silane compound that has been extensively studied in recent years due to its unique properties and potential applications. PFDTES is composed of a perfluorinated alkyl chain and a triethoxysilane group. The compound has been found to possess a wide range of properties, including hydrophobicity, low surface energy, and good thermal stability. These properties make PFDTES a promising material for a variety of applications, such as coatings, lubricants, and adhesives.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) has been studied for its ability to inhibit corrosion, especially on stainless steel surfaces. A study demonstrated that PFDS self-assembled monolayers formed on stainless steel surfaces provided enhanced corrosion resistance. This was analyzed through various techniques like Fourier transform infrared spectroscopy and electrochemical impedance spectrum, showing that PFDS exhibits significant corrosion inhibition capabilities (Li Min-y, 2013).

Superhydrophobic Surfaces

Research has been conducted on creating superhydrophobic surfaces using this compound. For instance, a study focused on fabricating superhydrophobic polydimethylsiloxane surfaces by combining acidic treatment and covalent grafting of a highly fluorinated monolayer with PFDS. This resulted in surfaces with exceptional water repellency properties (Elisabeth Taffin de Givenchy et al., 2009).

Nanoparticle Synthesis

PFDS has been used in the synthesis of novel fluorinated silica nanoparticles. These nanoparticles, characterized using techniques like FTIR analysis, have shown potential in altering the wettability of solid surfaces, exhibiting self-cleaning properties (Kenny Ganie et al., 2021).

Lithography and Microfabrication

The compound has applications in lithography and microfabrication. A study involved the preparation of a PFDS film on a diamond tip scratched silicon surface, which showed improved anti-etching ability, suggesting its utility in constructing functionalized micro/nano devices (Peng Chen et al., 2021).

Membrane Science

In membrane science, PFDS-modified silica membranes have been prepared using sol-gel techniques. These membranes exhibited a transition from hydrophilicity to hydrophobicity and improved gas permeation/separation performance, indicating their potential in advanced filtration and separation technologies (Q. Wei et al., 2014).

Photocatalysis

PFDS has been used to modify the wettability of photocatalysts like AgI/BiVO4 composites. This modification led to improved photocatalytic activity due to the controlled wettability on the surface, which enhanced the removal rate of certain pollutants under visible light (Lulu Wang et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is the surface of various substrates, including hydrophobic ceramic membranes and metallic substrates . The compound is used to functionalize these surfaces, rendering them superhydrophobic .

Mode of Action

This compound interacts with its targets by forming a coating on the surface of the substrate . This coating is enriched with fluorinated carbons, which significantly lowers the surface energy of the substrate . This interaction results in the substrate becoming superhydrophobic .

Biochemical Pathways

The action of this compound affects the condensation of siloxanes and the reaction between the epoxide ring (E) and primary amine (PA) . The presence of long perfluoroalkyl chains in the compound can cause steric hindrance, which affects these biochemical pathways .

Pharmacokinetics

It’s important to note that the compound is a liquid at room temperature with a density of 1389 g/mL at 25 °C .

Result of Action

The result of this compound’s action is the creation of a superhydrophobic coating on the substrate . This coating repels both polar and non-polar substances, thereby enhancing the anti-adhesive behavior of the substrate . When applied to metallic substrates, it can protect against corrosion by repelling aqueous electrolyte solutions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated area or outdoors to prevent inhalation of dust, fume, gas, mist, vapors, or spray . Additionally, the compound can produce hazardous combustion gases or vapors when exposed to fire .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1H,1H,2H,2H-Perfluorodecyltriethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to functionalize hydrophobic ceramic membranes and Cu2(OH)3NO3 crystals, rendering them hydrophobic . The compound’s interactions with enzymes, proteins, and other biomolecules are primarily based on its superhydrophobic properties, which can influence the behavior of these biomolecules on modified surfaces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, its application in modifying the surface of poly(methyl methacrylate) for microfluidic chips can impact cell behavior and function . The superhydrophobic nature of the compound can also affect cell adhesion and proliferation on treated surfaces .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s long perfluoroalkyl chains create steric hindrance, affecting the condensation of siloxanes and the reaction between epoxide rings and primary amines . This mechanism is crucial for its role in creating superhydrophobic surfaces and modifying biomolecule interactions on treated surfaces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It has been observed that the superhydrophobic properties of surfaces treated with this compound can degrade over time, affecting their long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced surface properties and reduced fouling . At higher doses, it may cause toxic or adverse effects, including severe skin burns, eye damage, and respiratory irritation . Understanding the dosage threshold is crucial for its safe application in various fields.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels is primarily due to its superhydrophobic properties, which can alter the behavior of biomolecules on treated surfaces

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its overall efficacy and safety . Understanding these interactions is essential for optimizing its use in various applications.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its interactions with biomolecules . This localization is vital for its role in creating superhydrophobic surfaces and modifying cellular behavior on treated surfaces.

Propiedades

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F17O3Si/c1-4-34-37(35-5-2,36-6-3)8-7-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDKRSDUJLNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(OCH2CH3)3, C16H19F17O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

208645-23-2 | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208645-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40144396 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101947-16-4 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101947-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101947164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

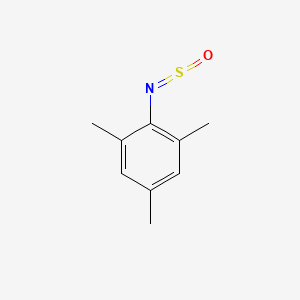

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)